molecular formula C22H19ClN2O3 B2926545 6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 695218-77-0

6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2926545
CAS No.: 695218-77-0
M. Wt: 394.86
InChI Key: FMEQUMGEPIDQJD-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Chromene derivatives also exhibit significant biological activities, making this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide apart is the combination of both indole and chromene moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .

Properties

IUPAC Name

6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-12-3-5-19-17(9-12)16(13(2)25-19)7-8-24-21(26)18-11-14-10-15(23)4-6-20(14)28-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEQUMGEPIDQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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